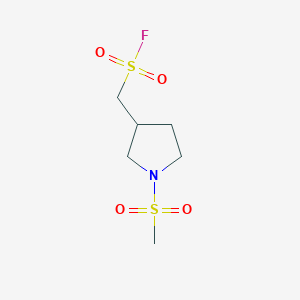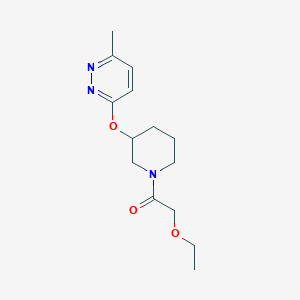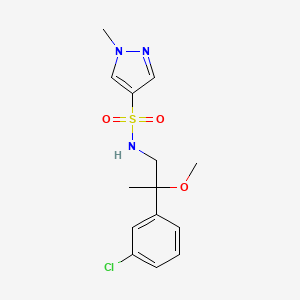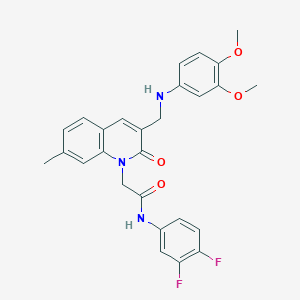![molecular formula C23H31N5O3 B2822050 9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 893957-30-7](/img/no-structure.png)
9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of purine and pyrimidine, which are two types of heterocyclic aromatic compounds that form the structural foundation of nucleic acids like DNA and RNA . Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together), while pyrimidines have a single six-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of purines and pyrimidines occurs through various biosynthetic pathways. In humans, purine synthesis occurs through the purine biosynthetic pathway, where the molecule inosine monophosphate (IMP) serves as the precursor . The synthesis is highly regulated and takes place in the cytoplasm of cells . Lab synthesis is via Traube purine synthesis .Molecular Structure Analysis
Purines are composed of a pyrimidine ring fused with an imidazole ring. The molecule consists of four nitrogen atoms and six carbon atoms forming two rings—a nine-membered double-ring system . Pyrimidines consist of a single six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
Purines and pyrimidines participate in a variety of chemical reactions, most notably in the synthesis of DNA and RNA. They also play a crucial role in energy storage and transfer through molecules like ATP, and signal transduction as secondary messengers (cAMP) .Physical And Chemical Properties Analysis
Purines are relatively larger than pyrimidines and have a higher molecular weight. They are soluble in water and are relatively stable at the physiological pH .Mecanismo De Acción
Propiedades
Número CAS |
893957-30-7 |
|---|---|
Fórmula molecular |
C23H31N5O3 |
Peso molecular |
425.533 |
Nombre IUPAC |
9-(4-butylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H31N5O3/c1-4-6-8-17-9-11-18(12-10-17)26-13-7-14-27-19-20(24-22(26)27)25(3)23(30)28(21(19)29)15-16-31-5-2/h9-12H,4-8,13-16H2,1-3H3 |
Clave InChI |
ULJVZGGUDRQVTN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821971.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2821972.png)
![Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2821973.png)
![2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2821975.png)
![2-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]pyrimidine](/img/structure/B2821977.png)

![3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2821979.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821980.png)




![N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2821988.png)